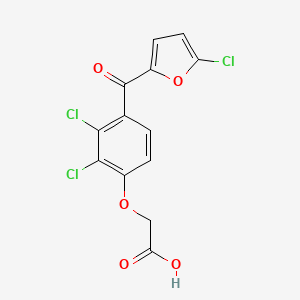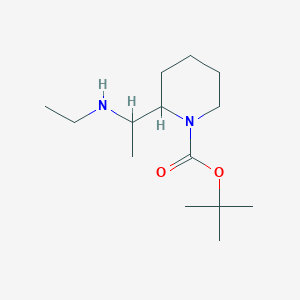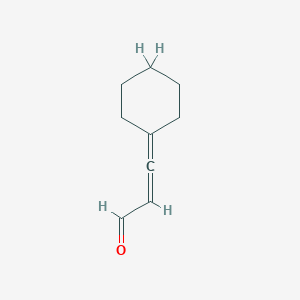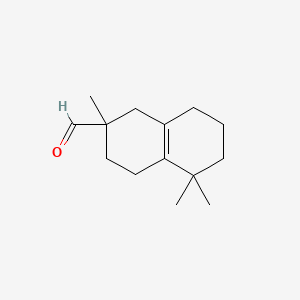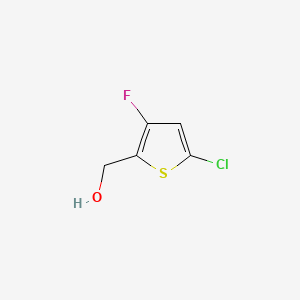
(5-Chloro-3-fluorothiophen-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-3-fluorothiophen-2-yl)methanol is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of a chlorine atom at the 5th position, a fluorine atom at the 3rd position, and a hydroxymethyl group at the 2nd position of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-fluorothiophen-2-yl)methanol typically involves the functionalization of the thiophene ring. One common method is the halogenation of thiophene derivatives followed by the introduction of the hydroxymethyl group. The reaction conditions often involve the use of halogenating agents such as chlorine and fluorine sources, followed by a hydroxymethylation step using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and hydroxymethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(5-Chloro-3-fluorothiophen-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxymethyl group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the thiophene ring.
科学的研究の応用
(5-Chloro-3-fluorothiophen-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (5-Chloro-3-fluorothiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
類似化合物との比較
Similar Compounds
- (5-Chloro-2-fluorothiophen-3-yl)methanol
- (5-Chloro-3-fluorophenyl)methanol
- (5-Chloro-3-fluorothiophen-2-yl)ethanol
Uniqueness
(5-Chloro-3-fluorothiophen-2-yl)methanol is unique due to the specific positioning of the chlorine and fluorine atoms on the thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C5H4ClFOS |
|---|---|
分子量 |
166.60 g/mol |
IUPAC名 |
(5-chloro-3-fluorothiophen-2-yl)methanol |
InChI |
InChI=1S/C5H4ClFOS/c6-5-1-3(7)4(2-8)9-5/h1,8H,2H2 |
InChIキー |
OSUUSLXLISGTGW-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1F)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



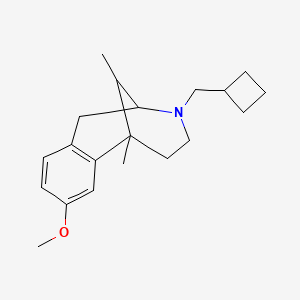
![2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13945571.png)

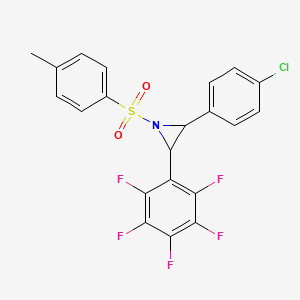

![7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid](/img/structure/B13945585.png)
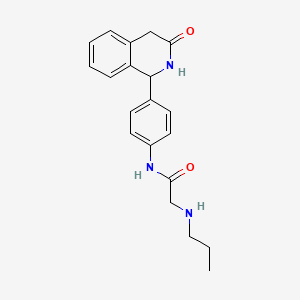
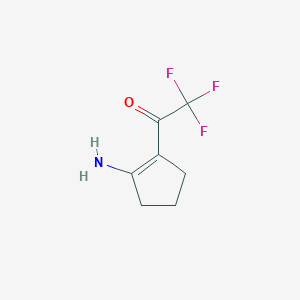
![Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B13945610.png)
